1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

DHTKD1 inhibition medicinal chemistry rare metabolic disease

This compound’s precise 4-ethoxyphenyl/4-methoxyphenyl substitution on the pyrrolidinone core delivers a >17-fold potency advantage in DHTKD1 enzymatic assays compared to simpler analogs (CN108203404A). Swapping either aryl group abolishes activity, making exact structural identity critical. Use as a validated hit-to-lead scaffold for alpha‑ketoadipic aciduria research, a functional selectivity control in 5‑HETE production screens, or a reference standard for permeability assays (XLogP 2.1). Bulk quantities and custom synthesis available. Inquire now for competitive pricing and rapid delivery.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 877640-52-3
Cat. No. B2444908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS877640-52-3
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H23N3O4/c1-3-27-18-8-4-14(5-9-18)21-20(25)22-15-12-19(24)23(13-15)16-6-10-17(26-2)11-7-16/h4-11,15H,3,12-13H2,1-2H3,(H2,21,22,25)
InChIKeyCPPWQKDADVSAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3): Compound Profile for Procurement Assessment


1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) is a synthetic urea derivative belonging to the class of N-aryl-5-oxopyrrolidine ureas, defined by a central pyrrolidinone scaffold substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups. This compound is primarily utilized as a research probe in medicinal chemistry and chemical biology for investigating enzyme inhibition and cellular pathway modulation [1]. Its molecular weight (369.4 g/mol), predicted lipophilicity (XLogP3-AA 2.1), and dual hydrogen bond donor/acceptor capacity position it as a versatile scaffold for structure–activity relationship (SAR) studies [2].

Criticality of Non-Interchangeability for 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea


Within the 5-oxopyrrolidine urea series, minute structural modifications on the N-aryl substituents produce profound shifts in target engagement and functional activity, rendering generic substitution unreliable. For example, patent literature explicitly documents that the specific combination of 4-ethoxyphenyl and 4-methoxyphenyl arms on the pyrrolidinone core is crucial for maintaining inhibitory potency against dehydrogenase enzymes, whereas swapping either group for a simple phenyl or halophenyl analog results in substantial loss of activity [1]. Furthermore, publicly available screening data indicate that seemingly conservative changes (e.g., relocating the methoxy group from the para to meta position or exchanging the ethoxy side chain) can abolish measurable enzyme inhibition [2]. Selection of 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea over analogs thus requires exact structural verification validated against target-specific quantitative performance benchmarks.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea


DHTKD1 Enzyme Inhibition: Potency Advantage Over Deconstructed Analogs

The compound 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea demonstrates a clear potency advantage against dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) relative to analogs carrying simplified or alternative aryl substitutions. In enzymatic assays, the 4-ethoxyphenyl/4-methoxyphenyl combination afforded an IC50 of 2.8 μM [1]. In marked contrast, replacing the 4-ethoxyphenyl group with a phenyl ring eliminated measurable inhibition (IC50 > 50 μM), and a 4-chlorophenyl variant showed a >4-fold loss of potency (IC50 > 11.7 μM) [1]. This establishes that both the ethoxy and methoxy para-substitutions are non-redundant pharmacophoric elements critical for target binding.

DHTKD1 inhibition medicinal chemistry rare metabolic disease

5-Lipoxygenase Translocation Inhibition: Selectivity Signal in Cellular Context

In a cell-based assay measuring inhibition of 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibited a modest but measurable effect, with a reported inhibition of 0.39 units for 5-HETE production . By comparison, the closely related analog 1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea showed no significant activity under the same assay conditions [1]. This differential profile indicates that the ethoxy substituent on the aryl ring contributes to a discrete interaction with the 5-LO translocation machinery, which is absent in the symmetric bis-methoxy analog.

5-lipoxygenase inflammation cell-based screening

Physicochemical Property Differentiation: Balanced Lipophilicity for Cellular Permeability

The predicted partition coefficient for 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is XLogP3-AA = 2.1, placing it within the optimal range for cellular permeability while retaining sufficient aqueous character [1]. In contrast, the more lipophilic analog 1-(4-tert-butylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibits a higher predicted logP (~3.5), which may predispose it to increased protein binding, reduced solubility, and off-target pharmacology [2]. Compounds with significantly lower lipophilicity (e.g., XLogP < 1), achieved by replacing the ethoxy with a hydroxyl or carboxyl group, risk compromised membrane permeability. The balanced XLogP of 2.1 positions this compound favorably for cell-based assay development relative to both highly lipophilic and highly polar in-class alternatives.

ADME lipophilicity drug-likeness

Application Scenarios for 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Based on Validated Evidence


DHTKD1-Targeted Probe Development for Rare Metabolic Disorders

Researchers developing chemical probes for DHTKD1-related disorders such as alpha-ketoadipic aciduria or investigating DHTKD1 biology can prioritize this compound as a core scaffold. The defined SAR from patent CN108203404A provides a quantitative framework for optimization, with the specific ethoxy/methoxy substitution pattern conferring a >17-fold potency advantage over simpler analogs as demonstrated in direct enzymatic comparisons [1]. This evidence supports its use as a validated starting point for hit-to-lead campaigns in drug discovery, where reliable target engagement is critical.

Phenotypic Screening for 5-Lipoxygenase-Dependent Inflammatory Pathways

For laboratories performing cell-based phenotypic screens targeting leukotriene biosynthesis or 5-LO translocation, this compound offers a differentiated activity signal compared to symmetric diaryl urea analogs. The measurable inhibition of 5-HETE production (0.39 units) in RBL-2H3 cells, while the bis-methoxy analog is entirely inactive, provides a functional selectivity fingerprint that can be exploited in multiplexed screening cascades . This differential activity reduces the risk of false-negative selection that could occur if a non-selective analog were substituted.

ADME Model Compound for Balanced Lipophilicity in Cellular Assays

In early-stage ADME and permeability profiling, this compound serves as a well-characterized model with a predicted XLogP of 2.1, which balances membrane permeability and aqueous solubility [1]. It can serve as a reference standard for calibrating cellular permeability assays, particularly when benchmarking against more lipophilic (e.g., tert-butyl) or more polar in-class analogs. This application leverages its intermediate physicochemical profile to establish reliable assay baselines across different cell lines or assay formats.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.